Benzoic acid, 2-[(carboxymethyl)methylamino]-5-methoxy-
Overview
Description
2-[(carboxymethyl)(methyl)amino]-5-methoxybenzoic acid is a methoxybenzoic acid.
Scientific Research Applications
Synthesis and Medical Applications
- Benzoic acid derivatives, particularly in the form of hypoglycemic agents, have shown significant potential in medical applications. For instance, the study of hypoglycemic benzoic acid derivatives resulted in the development of repaglinide, a therapeutic agent for type 2 diabetes (Grell et al., 1998).
- In the realm of medicinal chemistry, benzoic acid derivatives have been explored for their potential as antipsychotic agents. One notable example includes (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, which demonstrated both in vitro and in vivo efficacy (Högberg et al., 1990).
Chemical Synthesis and Characterization
- The directed lithiation of unprotected benzoic acids, including those with methoxy and chloro groups, has been studied for its potential in synthesizing complex organic molecules (Bennetau et al., 1995).
- Novel synthesis methods have been developed for benzoic acid derivatives like 2-amino-4-methoxy benzoic acid, showcasing advancements in synthetic routes and cost-effectiveness (Jiang Jian-hui, 2010).
Applications in Polymers and Materials Science
- In the field of materials science, benzoic acid derivatives have been used as dopants for polyaniline, contributing to advancements in polymer technology and electronics (Amarnath & Palaniappan, 2005).
Environmental and Safety Studies
- Safety assessments of benzoic acid derivatives have been conducted, particularly in the context of toxicity and environmental impact. For example, the toxicity of various benzoic acid derivatives was studied in intragastric intake experiments (Gorokhova et al., 2020).
Properties
CAS No. |
104961-12-8 |
---|---|
Molecular Formula |
C11H13NO5 |
Molecular Weight |
239.22 g/mol |
IUPAC Name |
2-[carboxymethyl(methyl)amino]-5-methoxybenzoic acid |
InChI |
InChI=1S/C11H13NO5/c1-12(6-10(13)14)9-4-3-7(17-2)5-8(9)11(15)16/h3-5H,6H2,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
HGOHYHCCVKWGIB-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)O)C1=C(C=C(C=C1)OC)C(=O)O |
Canonical SMILES |
CN(CC(=O)O)C1=C(C=C(C=C1)OC)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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